molecular formula C7H6O3S B2366006 5-Formyl-4-methylthiophene-2-carboxylic acid CAS No. 391936-74-6

5-Formyl-4-methylthiophene-2-carboxylic acid

Cat. No.: B2366006
CAS No.: 391936-74-6
M. Wt: 170.18
InChI Key: UNBOWFQAUBVHML-UHFFFAOYSA-N
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Description

5-Formyl-4-methylthiophene-2-carboxylic acid is a heterocyclic compound belonging to the class of thiophene carboxylic acids. It is characterized by a yellow crystalline solid form and has the molecular formula C7H6O3S. This compound is utilized in various fields, including medical research, environmental research, and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Formyl-4-methylthiophene-2-carboxylic acid typically involves the formylation of 4-methylthiophene-2-carboxylic acid. The reaction conditions often include the use of formylating agents such as formic acid or formyl chloride in the presence of catalysts like aluminum chloride or other Lewis acids .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity. The use of continuous flow reactors and automated systems may enhance production efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Formyl-4-methylthiophene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid group.

    Reduction: The formyl group can be reduced to a hydroxymethyl group.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often involve reagents like bromine or nitric acid.

Major Products:

    Oxidation: 5-Carboxy-4-methylthiophene-2-carboxylic acid.

    Reduction: 5-Hydroxymethyl-4-methylthiophene-2-carboxylic acid.

    Substitution: Various substituted thiophene derivatives depending on the electrophile used.

Scientific Research Applications

5-Formyl-4-methylthiophene-2-carboxylic acid has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex thiophene derivatives.

    Biology: It is used in the study of thiophene-based compounds’ biological activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Formyl-4-methylthiophene-2-carboxylic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its application. For instance, in biological systems, it may interact with enzymes or receptors, influencing biochemical pathways .

Comparison with Similar Compounds

  • 5-Formyl-2-furoic acid
  • 5-Methyl-2-thiophenecarboxaldehyde
  • 2,5-Furandicarboxaldehyde
  • 2,5-Thiophenedicarboxaldehyde

Comparison: 5-Formyl-4-methylthiophene-2-carboxylic acid is unique due to the presence of both a formyl group and a carboxylic acid group on the thiophene ringIn contrast, similar compounds may lack one of these functional groups, limiting their reactivity and application scope .

Properties

IUPAC Name

5-formyl-4-methylthiophene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6O3S/c1-4-2-5(7(9)10)11-6(4)3-8/h2-3H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNBOWFQAUBVHML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1)C(=O)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

391936-74-6
Record name 5-formyl-4-methylthiophene-2-carboxylic acid
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